Lipase Deprotection Selectivity: α-(1→6) vs. β-(1→4) Linkages
In a direct comparative study, lipase from Aspergillus niger hydrolyzed the peracetylated disaccharides cellobiose, lactose, maltose, and melibiose. After 30 minutes, all four substrates were converted exclusively to their corresponding heptaacetates bearing a single free hydroxyl at the anomeric C-1 position in high yield. However, upon prolonged reaction, a critical divergence emerged: the β-(1→4)-linked octaacetates (cellobiose and lactose) were selectively converted to hexaacetates with free hydroxyl groups at C-1 and C-2, whereas the α-(1→4)-linked maltose octaacetate and the α-(1→6)-linked melibiose octaacetate both gave complex, non-selective product mixtures [1]. This demonstrates that melibiose octaacetate cannot be substituted for a β-(1→4)-linked octaacetate in synthetic schemes relying on sequential enzymatic deprotection to access specific partially acetylated intermediates.
| Evidence Dimension | Product selectivity in enzymatic deacetylation (prolonged reaction with A. niger lipase) |
|---|---|
| Target Compound Data | Complex mixture of products (no selective hexaacetate formation) |
| Comparator Or Baseline | Cellobiose and lactose octaacetates: selective hexaacetates with free OH at C-1 and C-2; Maltose octaacetate: complex mixture (same as melibiose) |
| Quantified Difference | Binary distinction: selective hexaacetate formation (β-1,4) vs. complex mixture (α-1,4 and α-1,6); initial heptaacetate formation at C-1 is universal across all four octaacetates |
| Conditions | Aspergillus niger lipase, aqueous buffer and organic solvent, 30 min (short) and prolonged reaction times. J. Mol. Catal. B: Enzym. 1999, 6, 89–94 [1] |
Why This Matters
For synthetic chemists requiring regioselective access to partially deprotected disaccharide intermediates, β-(1→4)-linked octaacetates offer a predictable route to C-1,C-2 diols, while melibiose octaacetate does not—making it unsuitable for such synthetic strategies but potentially valuable when complex mixtures are desired for diversity-oriented synthesis.
- [1] Gardossi, L.; Khan, R.; Konowicz, P. A.; Gropen, L.; Paulsen, B. S. Enzymatic regioselective deprotection of peracetylated mono- and disaccharides. J. Mol. Catal. B: Enzym. 1999, 6 (1–2), 89–94. DOI: 10.1016/S1381-1177(98)00130-1. View Source
